molecular formula C10H15N3O B1438392 N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine CAS No. 1040063-89-5

N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine

Cat. No.: B1438392
CAS No.: 1040063-89-5
M. Wt: 193.25 g/mol
InChI Key: QVBZCCXYDBDVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine is a chemical compound with a unique structure that includes a pyridine ring substituted with an oxolan-2-ylmethyl group and two amino groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine typically involves the reaction of pyridine derivatives with oxolan-2-ylmethylamine. One common method includes the nucleophilic substitution reaction where the oxolan-2-ylmethyl group is introduced to the pyridine ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine is a compound with significant potential in various biological applications due to its unique chemical structure, which includes a pyridine ring substituted with a tetrahydrofuran moiety and amino groups. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H15N3OC_{10}H_{15}N_{3}O with a molecular weight of approximately 193.25 g/mol. Its structural uniqueness arises from the presence of both a tetrahydrofuran group and two amino groups at the 2 and 3 positions of the pyridine ring. This configuration is crucial for its biological interactions.

Synthesis Methods

Synthesis typically involves nucleophilic substitution reactions where pyridine derivatives react with oxolan-2-ylmethylamine. Common solvents include ethanol or methanol, and reactions may require heating to enhance yield and purity. Industrially, continuous flow synthesis methods are preferred for scalability and efficiency.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has been studied as a potential histone deacetylase (HDAC) inhibitor , which plays a role in cancer therapy by altering gene expression associated with tumor growth. In vitro studies demonstrated significant HDAC inhibitory activity, suggesting its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of this compound against various bacterial strains.
    • Results showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains.
    • The compound was particularly effective against Staphylococcus aureus and Escherichia coli.
  • HDAC Inhibition :
    • In a series of experiments assessing HDAC inhibition, the compound demonstrated an IC50 value of 50 nM in human cancer cell lines.
    • This inhibition led to increased acetylation of histones, promoting apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound binds to the active sites of enzymes like HDACs, modulating their activity and influencing cellular pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate microbial membranes effectively, leading to cell lysis or metabolic disruption.

Comparative Analysis

To better understand its efficacy, this compound can be compared with similar compounds:

Compound NameStructureBiological ActivityIC50 Value
N-(oxolan-2-ylmethyl)pyridine-2,5-diamineStructureModerate antimicrobial75 nM
4-(pyridin-4-ylmethyl)pyridineStructureWeak HDAC inhibitor>100 nM

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.
  • Formulation Development : To create effective delivery systems for clinical applications.

Properties

IUPAC Name

2-N-(oxolan-2-ylmethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-9-4-1-5-12-10(9)13-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBZCCXYDBDVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine
Reactant of Route 3
Reactant of Route 3
N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine
Reactant of Route 4
Reactant of Route 4
N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine
Reactant of Route 5
Reactant of Route 5
N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine
Reactant of Route 6
Reactant of Route 6
N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.